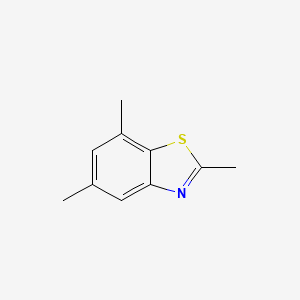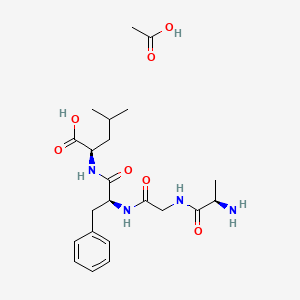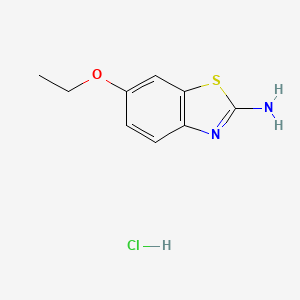
7-decyl-3-methyl-8-(1-pyrrolidinyl)-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-decil-3-metil-8-(1-pirrolidinil)-3,7-dihidro-1H-purina-2,6-diona es un compuesto sintético que pertenece a la familia de las purinas. Las purinas son compuestos orgánicos aromáticos heterocíclicos, que son importantes en bioquímica debido a su papel en los ácidos nucleicos. Este compuesto se caracteriza por su estructura única, que incluye una cadena decílica, un grupo metilo y un grupo pirrolidinil unido al núcleo de purina.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de 7-decil-3-metil-8-(1-pirrolidinil)-3,7-dihidro-1H-purina-2,6-diona generalmente implica reacciones orgánicas de múltiples pasos. El proceso puede comenzar con la preparación del núcleo de purina, seguido de la introducción de la cadena decílica, el grupo metilo y el grupo pirrolidinil a través de diversas reacciones de sustitución. Los reactivos comunes utilizados en estas reacciones incluyen haluros de alquilo, aminas y catalizadores como complejos de paladio o cobre.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Las técnicas como los reactores de flujo continuo y la síntesis automatizada pueden emplearse para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
7-decil-3-metil-8-(1-pirrolidinil)-3,7-dihidro-1H-purina-2,6-diona puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila o electrófila, dependiendo de los grupos funcionales presentes.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio, peróxido de hidrógeno y otros agentes oxidantes.
Reducción: Hidruro de aluminio y litio, borohidruro de sodio y otros agentes reductores.
Sustitución: Haluros de alquilo, aminas y catalizadores como complejos de paladio o cobre.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
7-decil-3-metil-8-(1-pirrolidinil)-3,7-dihidro-1H-purina-2,6-diona tiene diversas aplicaciones de investigación científica, que incluyen:
Química: Utilizado como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles interacciones con macromoléculas biológicas como proteínas y ácidos nucleicos.
Medicina: Investigado por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias, antivirales o anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de 7-decil-3-metil-8-(1-pirrolidinil)-3,7-dihidro-1H-purina-2,6-diona implica su interacción con dianas moleculares específicas. Estas dianas pueden incluir enzimas, receptores o ácidos nucleicos. El compuesto puede ejercer sus efectos uniéndose a estas dianas y modulando su actividad, lo que lleva a diversas respuestas biológicas.
Comparación Con Compuestos Similares
Compuestos similares
Cafeína: 1,3,7-trimetilxantina, un estimulante conocido que se encuentra en el café y el té.
Teofilina: 1,3-dimetilxantina, utilizado en el tratamiento de enfermedades respiratorias.
Teobromina: 3,7-dimetilxantina, que se encuentra en el chocolate y es conocido por sus efectos estimulantes leves.
Singularidad
7-decil-3-metil-8-(1-pirrolidinil)-3,7-dihidro-1H-purina-2,6-diona es única debido a sus modificaciones estructurales específicas, incluida la cadena decílica y el grupo pirrolidinil. Estas modificaciones pueden conferir propiedades químicas y biológicas distintas en comparación con otros derivados de purina.
Propiedades
Número CAS |
476481-26-2 |
|---|---|
Fórmula molecular |
C20H33N5O2 |
Peso molecular |
375.5 g/mol |
Nombre IUPAC |
7-decyl-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione |
InChI |
InChI=1S/C20H33N5O2/c1-3-4-5-6-7-8-9-10-15-25-16-17(23(2)20(27)22-18(16)26)21-19(25)24-13-11-12-14-24/h3-15H2,1-2H3,(H,22,26,27) |
Clave InChI |
GJTYXDTYGLKOTF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCN1C2=C(N=C1N3CCCC3)N(C(=O)NC2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid](/img/structure/B12050115.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-{3-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B12050120.png)



![4-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B12050136.png)
![4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12050157.png)


![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B12050173.png)

![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B12050188.png)
![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12050197.png)
![Des-Arg10-Hoe 140 (D-Arg-[Hyp3, Thi5, D-Tic7, Oic8]-des-Arg9-Bradykinin)](/img/structure/B12050198.png)
